LY-364947

TGF-β Signaling Kinase Selectivity Receptor Profiling

Researchers comparing ALK5 inhibitors face potency gaps that compromise EMT and fibrosis model reproducibility. LY-364947 delivers 5- to 10-fold stronger functional inhibition of cell dispersion (IC50 140-240 nM) than SB-431542 (820-1,600 nM), and is uniquely validated in vivo with 93% protection in a rabbit PVR model. - 7-fold selectivity for ALK5 over TGFβR-II (IC50: 59 vs. 400 nM) - Pan-isoform TGF-β1/2/3 blockade verified in human trabecular meshwork cells - ≥98% purity, available from mg to gram scale with rapid global fulfillment

Molecular Formula C17H12N4
Molecular Weight 272.30 g/mol
CAS No. 396129-53-6
Cat. No. B1675679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY-364947
CAS396129-53-6
SynonymsLY364947;  LY-364947l;  LY 364947
Molecular FormulaC17H12N4
Molecular Weight272.30 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=N2)C3=C(NN=C3)C4=CC=CC=N4
InChIInChI=1S/C17H12N4/c1-2-6-15-13(5-1)12(8-10-19-15)14-11-20-21-17(14)16-7-3-4-9-18-16/h1-11H,(H,20,21)
InChIKeyIBCXZJCWDGCXQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceLight yellow solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





LY-364947 (CAS 396129-53-6): A Selective ATP-Competitive TGF-β Type I Receptor Kinase (ALK5) Inhibitor


LY-364947 (HTS466284) is a diheteroaryl-substituted pyrazole compound that acts as a potent, selective, ATP-competitive inhibitor of the transforming growth factor-β type I receptor kinase (TGFβR-I, also known as ALK5) [1]. The compound demonstrates a well-characterized in vitro selectivity profile, with reported IC50 values of 59 nM for ALK5, 400 nM for TGFβR-II, and 1,400 nM for MLK-7K, establishing a 7-fold selectivity window for the type I receptor over the type II receptor in cell-free assays . LY-364947 inhibits Smad2 phosphorylation, fibronectin expression, and cell invasion in TGF-β-driven models, and has been shown to abrogate radiation resistance in glioblastoma-initiating cells [2]. Its primary application lies in research models investigating TGF-β-mediated fibrosis, epithelial-mesenchymal transition (EMT), and oncology where ALK5-selective inhibition is required.

Why LY-364947 Cannot Be Substituted by Generic TGF-β Pathway Inhibitors Like SB-431542, SB-505124, or A-83-01


Despite shared ALK5 targeting, the TGF-β type I receptor kinase inhibitor class exhibits substantial divergence in potency, off-target kinase engagement, and functional efficacy in cellular models [1]. For instance, SB-431542 demonstrates significantly weaker inhibition of TGF-β-induced cellular dispersion (IC50 range 820-1,600 nM) compared to LY-364947 (140-240 nM) in EMT models, a difference of approximately 5- to 10-fold in functional potency [2]. A systematic kinome profiling study of 123 human kinases revealed that LY-364947, SB-431542, SB-505124, and A-83-01 each possess unique off-target inhibition signatures beyond ALK5, with SB-505124 ultimately recommended as the most selective for ALK4/5/7 among the four tested [3]. Consequently, experimental reproducibility and data interpretation are compromised when in-class compounds are interchanged without careful consideration of their distinct potency and selectivity profiles. The following quantitative evidence establishes precisely where LY-364947 differentiates from its closest analogs.

Quantitative Differentiation of LY-364947 Versus Closest TGF-β Pathway Inhibitors: Head-to-Head Data for Procurement Decisions


LY-364947 Demonstrates 7-Fold Selectivity for TGFβR-I (ALK5) Over TGFβR-II in Cell-Free Kinase Assays

LY-364947 exhibits a selectivity ratio of 7-fold for TGFβR-I (IC50 = 59 nM) over TGFβR-II (IC50 = 400 nM) in cell-free kinase assays . This selectivity window is critical for studies requiring specific interrogation of type I receptor signaling without confounding type II receptor inhibition. In contrast, SB-431542 and SB-505124 have been reported with IC50 values for ALK5 of approximately 94 nM and 47 nM, respectively, but their selectivity ratios against TGFβR-II are not uniformly reported in the same quantitative manner, and A-83-01 has an ALK5 IC50 of 12 nM but with a distinct off-target profile [1].

TGF-β Signaling Kinase Selectivity Receptor Profiling

LY-364947 Exhibits 5- to 10-Fold Higher Functional Potency Than SB-431542 in EMT Cell Dispersion Assays

In a direct head-to-head comparison of TGF-β pathway inhibitors in cell dispersion assays modeling epithelial-mesenchymal transition (EMT), LY-364947 demonstrated IC50 values of 140 nM (EGF-induced), 180 nM (HGF-induced), and 240 nM (IGF-1-induced). In contrast, SB-431542 showed markedly weaker inhibition with IC50 values of 1,600 nM, 940 nM, and 820 nM under identical conditions, representing a 5- to 10-fold difference in functional potency [1][2]. A-83-01 and SD-208 exhibited IC50 values of 69-130 nM and 85-150 nM, respectively, indicating that LY-364947 occupies an intermediate potency tier but substantially outperforms SB-431542 in this model [1].

Epithelial-Mesenchymal Transition Cell Migration Functional Potency

LY-364947 Inhibits Smad2 Phosphorylation with an In-Cell IC50 of 135 nM, Complementing Its Ki of 28 nM

LY-364947 acts as a tight-binding ATP-competitive inhibitor of TGFβR-I, with a Ki value of 28 nM for inhibition of P-Smad3 phosphorylation in biochemical assays . In intact NMuMg cells, LY-364947 inhibits Smad2 phosphorylation with an IC50 of 135 nM, demonstrating robust cellular target engagement at sub-micromolar concentrations . While comparator compounds such as SB-431542 and SB-505124 also inhibit Smad phosphorylation, published quantitative in-cell IC50 values for Smad2 phosphorylation under identical conditions are not consistently available for direct cross-study comparison [1].

Smad Signaling Phosphorylation Cellular Assay

LY-364947 Prevents Proliferative Vitreoretinopathy and Tractional Retinal Detachment in a Rabbit In Vivo Model

In a rabbit model of proliferative vitreoretinopathy (PVR), intravitreal injection of LY-364947 prevented PVR development and tractional retinal detachment in 14 out of 15 treated animals (93% protection rate) [1][2]. This in vivo efficacy was accompanied by in vitro reduction of human Tenon's fibroblast (HTF) proliferation and retinal pigment epithelial (RPE) cell transdifferentiation [1]. While other TGF-β pathway inhibitors such as SB-431542 and A-83-01 have demonstrated in vivo activity in alternative models (e.g., tumor xenografts, fibrosis), the specific quantitative prevention of tractional retinal detachment in an ocular fibrosis model represents a unique, application-specific differentiation point for LY-364947 [3].

Ocular Fibrosis In Vivo Efficacy Proliferative Vitreoretinopathy

LY-364947 Attenuates LOX/LOXL mRNA and Protein Induction by TGF-β1, -2, and -3 at 5 μM

In trabecular meshwork (TM) cells, treatment with 5 μM LY-364947 effectively blocked TGF-β1-, TGF-β2-, and TGF-β3-induced upregulation of LOX and LOXL mRNA and protein expression [1]. A direct side-by-side comparison with SB-431542 (also at 5 μM) under identical experimental conditions (5 ng/mL TGF-β isoforms, 48-hour treatment) demonstrated comparable inhibition of LOX/LOXL induction, confirming that both compounds target the pathway effectively [1]. However, the functional potency advantage of LY-364947 observed in EMT dispersion assays (5- to 10-fold lower IC50 versus SB-431542) suggests that lower concentrations of LY-364947 may achieve equivalent LOX/LOXL inhibition, though dose-response data for this specific endpoint are not provided [2].

Lysyl Oxidase Fibrosis TGF-β Isoforms

Recommended Application Scenarios for LY-364947 Based on Quantitative Evidence


Investigating ALK5-Specific Signaling in TGF-β-Driven EMT and Metastasis Models

LY-364947 is optimally suited for epithelial-mesenchymal transition (EMT) studies requiring potent functional inhibition of cell dispersion. The compound demonstrates IC50 values of 140-240 nM against EGF-, HGF-, and IGF-1-induced EMT, representing a 5- to 10-fold potency advantage over SB-431542 (820-1,600 nM) [1]. Researchers quantifying cell migration, invasion, or metastatic potential should select LY-364947 to achieve robust target engagement at lower working concentrations (e.g., 0.1-1 μM), thereby minimizing solvent (DMSO) exposure and potential off-target kinase inhibition [2].

Ocular Fibrosis Research: Proliferative Vitreoretinopathy (PVR) Prevention

For studies modeling proliferative vitreoretinopathy (PVR) and tractional retinal detachment, LY-364947 is uniquely validated with in vivo efficacy data demonstrating 93% protection (14/15 animals) in a rabbit model [3]. This quantitative outcome establishes LY-364947 as the preferred tool compound for ophthalmology research investigating ALK5 inhibition as a therapeutic strategy for PVR, penetrating eye injury sequelae, or other ocular fibrotic conditions [4]. The compound has been tested with and without vitrectomy, confirming compatibility with surgical intervention models.

Dissecting TGF-β Isoform-Specific Signaling in Fibrosis and ECM Remodeling

LY-364947 has been validated to inhibit signaling downstream of all three mammalian TGF-β isoforms (TGF-β1, -2, and -3) in human trabecular meshwork cells, as demonstrated by blockade of LOX and LOXL mRNA and protein induction at 5 μM [5]. This pan-isoform inhibition profile is particularly valuable in fibrosis research where TGF-β2 is the predominant driver (e.g., primary open-angle glaucoma) and isoform-specific targeting is required [6]. The compound's 7-fold selectivity for ALK5 over TGFβR-II ensures that observed effects can be attributed primarily to type I receptor inhibition .

TGF-β Pathway Profiling and Kinase Selectivity Control Experiments

Given the comprehensive kinome profiling data available for LY-364947, SB-431542, SB-505124, and A-83-01 [7], researchers should employ LY-364947 as a control compound when validating new TGF-β pathway inhibitors or when orthogonal confirmation of ALK5-dependent phenotypes is required. The compound's distinct off-target kinase signature (including limited inhibition of MLK-7K, IC50 = 1,400 nM) provides a known selectivity benchmark that can be leveraged to rule out confounding kinase effects in phenotypic screening campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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